N-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-18-7-8-20-13-16-15-11(19-13)9-14-12(17)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDLNXBQBPDCAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and high-yielding pathway . The reaction is performed by mixing benzoic acid derivatives with amines in the presence of the catalyst and subjecting
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its 2-methoxyethylsulfanyl substituent, which distinguishes it from related derivatives. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
*Estimated based on structural components.
Physicochemical Properties
- Melting Points : Derivatives in (134–178°C) and VI compounds () suggest that bulkier substituents increase melting points due to enhanced crystallinity. The target compound’s melting point is unreported but likely falls within this range.
- Solubility : The 2-methoxyethyl chain in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl in ), which aligns with trends observed in Iqbal et al. (2019) .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole Formation | POCl₃, THF, reflux, 6 hr | 68–72 | |
| Sulfanyl Substitution | 2-Methoxyethyl thiol, NaH, DMF | 65–70 | |
| Benzamide Coupling | EDC/HOBt, DCM, RT, 12 hr | 75–80 |
Q. Table 2: Comparative Bioactivity Profiles
| Assay Type | Model System | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer (HDAC Inhibition) | HeLa cells | 2.1 ± 0.3 | |
| Antimicrobial (E. coli) | MIC (µg/mL) | 32.5 | |
| Anti-inflammatory (COX-2) | Enzyme assay | 0.87 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
